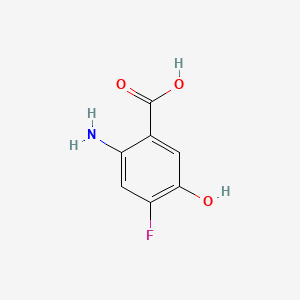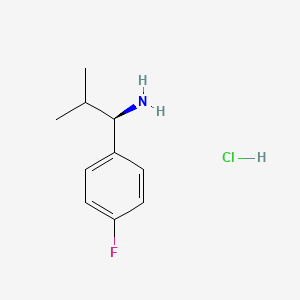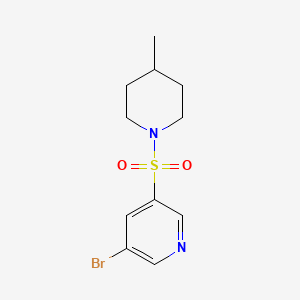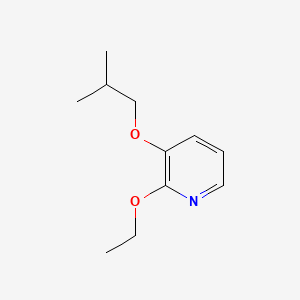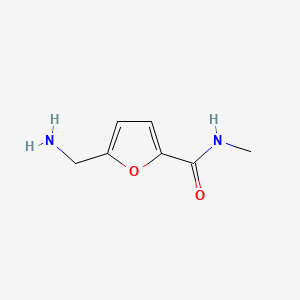
5-(aminomethyl)-N-methylfuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(aminomethyl)-N-methylfuran-2-carboxamide” is a furan derivative. Furans are a class of organic compounds consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The “aminomethyl” group suggests the presence of an amino group (-NH2) attached to a methyl group (-CH2-), and “N-methyl” indicates a methyl group attached to a nitrogen atom. The “carboxamide” part implies the presence of a carboxyl group (-COOH) that has been modified into an amide (-CONH2 or -CONR2).
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. For instance, the presence of the amide group could result in hydrogen bonding, affecting its solubility and boiling point .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
- The synthesis of furan-derivative compounds often involves reactions that yield significant intermediates for further chemical transformations. For example, the synthesis of 5-(1,2,3-thiadiazol-4-yl)2-methylfuran-3-carboxamides involves acetylation, cyclization, and subsequent reactions leading to derivatives with potential chemical utility (Maadadi et al., 2015). Such processes are crucial in developing novel compounds for various applications, including materials science and pharmaceuticals.
Pharmacological Applications
- Research into furan-derivatives also extends to pharmacological investigations. For example, the design, synthesis, and antibacterial activity assessment of Nitrofurantoin® analogues, incorporating furan and pyrazole scaffolds, reveal these compounds' potential against Gram-positive and Gram-negative bacteria (Hassan et al., 2020). Such studies are foundational in the search for new antibiotics.
Enzyme Inhibition for Therapeutic Targets
- The investigation of novel 5-(N-Boc-N-benzyl-2-aminoethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carboxamides for their inhibition of cathepsins B and K presents a route to discovering therapeutic agents for diseases where these enzymes are implicated (Lukić et al., 2017). Such research is vital in developing treatments for conditions like osteoporosis and certain cancers.
Chemical Functionalization and Material Science
- Studies on bidentate auxiliaries for Pd-catalyzed C(sp(3))-H bond activation, such as those using isoxazole-3-carboxamide derivatives, showcase the potential for creating γ-substituted non-natural amino acids (Pasunooti et al., 2015). This research is significant for developing novel materials and pharmaceuticals.
Antiprotozoal Agents
- The synthesis of dicationic imidazo[1,2-a]pyridines and their evaluation as antiprotozoal agents demonstrate the importance of furan derivatives in addressing parasitic infections (Ismail et al., 2004). Such compounds can lead to new treatments for diseases caused by parasites like Trypanosoma and Plasmodium species.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
5-(aminomethyl)-N-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-9-7(10)6-3-2-5(4-8)11-6/h2-3H,4,8H2,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDPZSJGKXOHEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(O1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

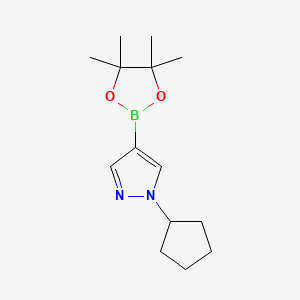

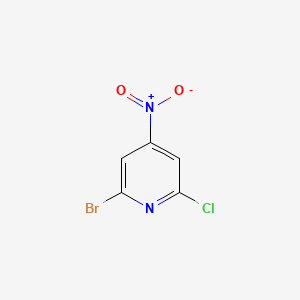
![3-(5-Isopropyl-[1,2,4]oxadiazol-3-yl)-piperidine](/img/structure/B578658.png)

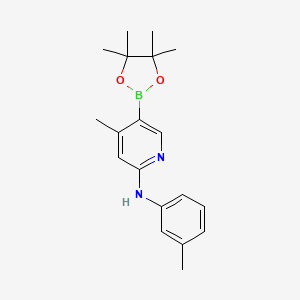

![Ethyl 6-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B578666.png)
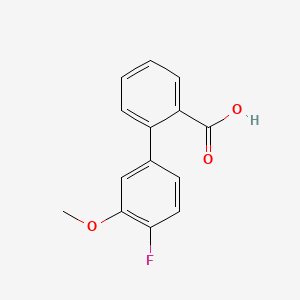
![Methyl 6-chloro-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B578669.png)
